(S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid
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Overview
Description
(S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features both amino and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves the reaction of trans-urocanic acid with 3-mercaptopyruvic acid. This reaction is carried out at 45°C for six days, resulting in the formation of the desired compound . The reaction mixture is then characterized using fast-atom-bombardment mass spectrometry and high-voltage paper electrophoresis to confirm the structure of the synthesized compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and its potential as a biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with a similar imidazole functional group.
Imidazole-containing compounds: Various compounds that feature the imidazole ring, such as histamine and purine derivatives.
Uniqueness
What sets (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid apart from similar compounds is its specific combination of functional groups and its unique synthetic pathway. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H13N3O4 |
---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O4/c1-5(8(13)14)12-7(9(15)16)2-6-3-10-4-11-6/h3-5,7,12H,2H2,1H3,(H,10,11)(H,13,14)(H,15,16)/t5-,7-/m0/s1 |
InChI Key |
KEMGAOPOGGLPBQ-FSPLSTOPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CC(C(=O)O)NC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
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